molecular formula C12H18N2O B11811422 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11811422
M. Wt: 206.28 g/mol
InChI Key: XYSUJOPFMVEKHG-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The reaction proceeds through a series of steps, including esterification, cyclization, and methylation . The reaction conditions often involve the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which facilitate the separation of the product by filtration .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high purity and yield. The process involves the use of readily available raw materials and scalable reaction conditions. The final product is obtained with high purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring .

Scientific Research Applications

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as cholinergic receptors. The pyrrolidinyl group plays a crucial role in binding to these receptors, leading to various biological effects . The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H18N2O/c1-9-7-12(15-3)13-8-10(9)11-5-4-6-14(11)2/h7-8,11H,4-6H2,1-3H3

InChI Key

XYSUJOPFMVEKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C)OC

Origin of Product

United States

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